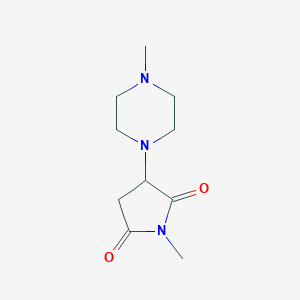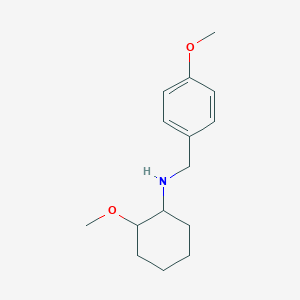
1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a cyclic imide derivative and has a unique structure that makes it an attractive candidate for research.
Mécanisme D'action
1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione acts as a GABA receptor agonist and modulates the activity of the central nervous system. It is believed that 1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione exerts its anticonvulsant and analgesic effects by increasing the activity of GABA receptors in the brain.
Biochemical and Physiological Effects:
1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to the inhibition of neuronal activity. 1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has also been shown to decrease the levels of glutamate, which is a neurotransmitter that is involved in the excitation of neurons. Additionally, 1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione in lab experiments is its unique structure, which makes it an attractive candidate for research. Additionally, 1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been extensively studied, and its properties and effects are well-documented. However, one of the limitations of using 1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione in lab experiments is its potential toxicity, which can be a concern when working with this compound.
Orientations Futures
There are several future directions for research on 1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione. One potential area of research is the development of new drugs based on the structure of 1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione. Another area of research is the synthesis of new materials using 1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione and its effects on the central nervous system.
Méthodes De Synthèse
The synthesis of 1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione involves the reaction of succinic anhydride with 4-methylpiperazine in the presence of N-methylmorpholine. The resulting product is then treated with methanol to yield 1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione.
Applications De Recherche Scientifique
1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields such as drug discovery, materials science, and catalysis. In drug discovery, 1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. In materials science, 1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been used as a building block for the synthesis of polymers and other complex materials. In catalysis, 1-methyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been used as a catalyst in various reactions.
Propriétés
IUPAC Name |
1-methyl-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-11-3-5-13(6-4-11)8-7-9(14)12(2)10(8)15/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKBRUIZZZXWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-L-isoleucinate](/img/structure/B5209208.png)
![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5209219.png)
![isobutyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209227.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5209235.png)
![6-amino-4-(1-ethylpropyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5209241.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2,3,6-trifluorophenyl)acetamide](/img/structure/B5209244.png)
![benzyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209249.png)
![ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5209260.png)
![N-(3,5-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5209264.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}methanesulfonamide](/img/structure/B5209272.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B5209279.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5209287.png)
![1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine](/img/structure/B5209300.png)